molecular formula C13H10Cl2N4O2 B4113629 N-(2,3-dichlorophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide

N-(2,3-dichlorophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide

Cat. No. B4113629
M. Wt: 325.15 g/mol
InChI Key: VEXUADFAKFWQEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide, also known as DCPH, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a hydrazine derivative that has been found to exhibit a range of interesting biological properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell proliferation and survival. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to modulate the immune system by inhibiting the production of cytokines and chemokines.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been found to have a range of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, including DNA topoisomerase I and II, and histone deacetylase. It has also been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dichlorophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide is its ability to inhibit the growth of cancer cells, making it a promising candidate for drug development. However, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical settings.

Future Directions

There are several future directions for research on N-(2,3-dichlorophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine its efficacy in vivo and to identify potential drug targets. Additionally, its anti-inflammatory and anticonvulsant properties could be further explored for the treatment of other diseases. Finally, its mechanism of action needs to be fully elucidated to better understand its effects and potential therapeutic applications.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit antitumor, anti-inflammatory, and anticonvulsant properties, among others. Its ability to inhibit the growth of cancer cells has been of particular interest, and it has been shown to be effective against a range of tumor types.

properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-(pyridine-3-carbonylamino)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N4O2/c14-9-4-1-5-10(11(9)15)17-13(21)19-18-12(20)8-3-2-6-16-7-8/h1-7H,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXUADFAKFWQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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